N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-(ethylsulfanyl)benzamide
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Overview
Description
2-(ETHYLSULFANYL)-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]BENZAMIDE is a complex organic compound that features a benzamide core with ethylsulfanyl and tetrahydroquinoline sulfonyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHYLSULFANYL)-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common method is the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines using a nitrogen-doped carbon-supported palladium catalyst under mild conditions . The ethylsulfanyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis, with optimizations for yield and purity. This could include continuous flow reactors for hydrogenation steps and automated systems for purification.
Chemical Reactions Analysis
Types of Reactions
2-(ETHYLSULFANYL)-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by Lewis acids like aluminum chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones, while reduction of the sulfonyl group could yield the corresponding thiol.
Scientific Research Applications
2-(ETHYLSULFANYL)-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]BENZAMIDE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 2-(ETHYLSULFANYL)-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The tetrahydroquinoline sulfonyl group is known to interact with specific binding sites, potentially inhibiting or activating biological pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydroquinoline core but lacks the ethylsulfanyl and sulfonyl groups.
N-Phenylbenzamide: Similar benzamide core but without the tetrahydroquinoline and ethylsulfanyl substituents.
Uniqueness
2-(ETHYLSULFANYL)-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]BENZAMIDE is unique due to the combination of its substituents, which confer specific chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C24H24N2O3S2 |
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Molecular Weight |
452.6 g/mol |
IUPAC Name |
N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-2-ethylsulfanylbenzamide |
InChI |
InChI=1S/C24H24N2O3S2/c1-2-30-23-12-6-4-10-21(23)24(27)25-19-13-15-20(16-14-19)31(28,29)26-17-7-9-18-8-3-5-11-22(18)26/h3-6,8,10-16H,2,7,9,17H2,1H3,(H,25,27) |
InChI Key |
UHVKSFTWBVLPQM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 |
Origin of Product |
United States |
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